Hepta-2,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,5-diyne, also known as 2,5-Heptadiyne, is an organic compound with the molecular formula C7H8. It is characterized by the presence of two triple bonds located at the second and fifth positions of the heptane chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-2,5-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-2-pentyne and acetylene in the presence of a palladium catalyst can yield this compound. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through the dehydrohalogenation of 2,5-dibromoheptane. This process involves the elimination of hydrogen bromide (HBr) from 2,5-dibromoheptane using a strong base such as potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions: Hepta-2,5-diyne undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form heptane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: this compound can undergo halogenation reactions where halogens like chlorine or bromine are added to the triple bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of heptane.
Substitution: Formation of dihalogenated heptanes.
Scientific Research Applications
Hepta-2,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hepta-2,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Hepta-2,5-diyne can be compared with other similar compounds such as:
2,4-Hexadiyne: Similar in structure but with one less carbon atom.
2,6-Octadiyne: Similar in structure but with one more carbon atom.
2,5-Hexadiyne: Similar in structure but with one less carbon atom and different positioning of triple bonds.
Uniqueness: this compound is unique due to its specific positioning of triple bonds, which imparts distinct chemical properties and reactivity compared to other alkynes.
Properties
CAS No. |
50428-63-2 |
---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
hepta-2,5-diyne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h7H2,1-2H3 |
InChI Key |
CQHCAIMBXUVPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.